molecular formula C15H29GeKSi B14259044 Pubchem_71349580 CAS No. 183609-78-1

Pubchem_71349580

Katalognummer: B14259044
CAS-Nummer: 183609-78-1
Molekulargewicht: 349.2 g/mol
InChI-Schlüssel: NIXPZBALWFRDFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pubchem_71349580 is a chemical compound registered in the PubChem database, which is a comprehensive resource for chemical information

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Pubchem_71349580 would likely involve scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and yield. This process would include rigorous quality control measures and optimization of reaction conditions to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

Pubchem_71349580 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can vary widely, ranging from simple derivatives to more complex molecules.

Wissenschaftliche Forschungsanwendungen

Pubchem_71349580 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Pubchem_71349580 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Compounds similar to Pubchem_71349580 include those with similar chemical structures or functional groups. Examples of similar compounds can be found in chemical databases like PubChem and ChEMBL.

Uniqueness

This compound is unique due to its specific chemical structure and properties, which differentiate it from other compounds. Its unique features may include specific functional groups, stereochemistry, or reactivity patterns that make it particularly useful for certain applications.

Eigenschaften

CAS-Nummer

183609-78-1

Molekularformel

C15H29GeKSi

Molekulargewicht

349.2 g/mol

InChI

InChI=1S/C12H20Ge.C3H9Si.K/c1-5-9-10(6-2)12(8-4)13-11(9)7-3;1-4(2)3;/h5-8H2,1-4H3;1-3H3;

InChI-Schlüssel

NIXPZBALWFRDFC-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C([Ge]C(=C1CC)CC)CC.C[Si](C)C.[K]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.